Trimethylsulfonium methyl sulfate
Overview
Description
Trimethylsulfonium methyl sulfate is an organic compound with the molecular formula (CH₃)₃S(OSO₃CH₃). It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in various chemical reactions, particularly in the methylenation of aldehydes and ketones to form epoxides .
Mechanism of Action
Target of Action
Trimethylsulfonium methyl sulfate is primarily targeted at aldehydes and ketones . It acts as a useful reagent for the methylenation of these compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, aldehydes and ketones. The anion of this compound is converted by an acid into methyl hydrogen sulfate, which in turn reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of aldehydes and ketones into epoxides . This process is mediated by low boiling dimethyl sulfide, which can be recycled .
Pharmacokinetics
Its solid form and melting point of 92-94 °c (lit) suggest that it may have specific bioavailability characteristics .
Result of Action
The result of this compound’s action is the formation of epoxides from aldehydes and ketones . This transformation is a result of the compound’s interaction with its primary targets and the subsequent changes in the biochemical pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an acid is necessary for the conversion of the anion of this compound into methyl hydrogen sulfate . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, given its specific melting point .
Biochemical Analysis
Biochemical Properties
Trimethylsulfonium methyl sulfate plays a significant role in biochemical reactions, particularly in the methylenation of aldehydes and ketones to form epoxides
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in the methylenation of aldehydes and ketones to form epoxides
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfonium methyl sulfate can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate. The reaction is typically carried out at elevated temperatures, around 100°C, to yield this compound as the major product . Another method involves the reaction of dimethyl sulfide with methyl hydrogen sulfate, which is formed by the acid-catalyzed conversion of the anion of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dimethyl sulfide and dimethyl sulfate in the presence of a mineral or organic acid. This process is efficient and allows for the recycling of dimethyl sulfide, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfonium methyl sulfate primarily undergoes substitution reactions. It is a useful reagent for the methylenation of aldehydes and ketones, leading to the formation of epoxides .
Common Reagents and Conditions:
Reagents: Dimethyl sulfoxide, dimethyl sulfate, mineral acids, organic acids.
Conditions: Elevated temperatures (around 100°C), acidic environment.
Major Products: The major products formed from reactions involving this compound include epoxides when reacting with aldehydes and ketones .
Scientific Research Applications
Trimethylsulfonium methyl sulfate has several applications in scientific research:
Chemistry: It is widely used as a reagent for the methylenation of aldehydes and ketones to form epoxides.
Biology: While specific biological applications are less common, its role in chemical synthesis can indirectly support biological research.
Medicine: Its use in the synthesis of various organic compounds can contribute to the development of pharmaceuticals.
Comparison with Similar Compounds
- Trimethylsulfonium iodide
- Trimethylsulfoxonium chloride
- Trimethylsulfoxonium iodide
- Trimethylsulfonium tetrafluoroborate
- Trimethylsulfonium bromide
Comparison: Trimethylsulfonium methyl sulfate is unique in its specific application for methylenation reactions. While other trimethylsulfonium salts like trimethylsulfonium iodide and trimethylsulfonium bromide also have their uses, they do not exhibit the same efficiency in forming epoxides from aldehydes and ketones .
Properties
IUPAC Name |
methyl sulfate;trimethylsulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXKZXRDXAZQJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].C[S+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375389 | |
Record name | Trimethylsulfonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-44-4 | |
Record name | Trimethylsulfonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsulfonium methyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trimethylsulfonium methyl sulfate facilitate epoxide formation from aldehydes and ketones?
A1: this compound acts as a precursor to the reactive species, dimethylsulfonium methanide. [, ] This methanide acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones. [] This attack leads to the formation of an alkoxide intermediate, which then undergoes an intramolecular cyclization reaction, forming the epoxide ring and expelling dimethyl sulfide as a byproduct. []
Q2: What are the advantages of using this compound over other reagents for epoxide synthesis?
A2: One significant advantage highlighted in the research is the efficient conversion of this compound to dimethylsulfonium methanide. [] This efficiency stems from the use of dimethyl sulfide in the reaction, which acts as both a reactant and a recyclable solvent. [] Additionally, the potassium sulfate byproduct generated during the process is easier to handle and dispose of compared to potassium methyl sulfate, which is produced in alternative synthetic routes. []
Q3: Can you provide an example of a specific epoxide synthesized using this compound and its application?
A3: One research paper describes the synthesis of trimethyl-(2-oxiranyl-2-propenyl)-silane, an epoxide, as a starting material for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. [] This specific reaction utilizes this compound to epoxidize an α,β-unsaturated aldehyde. [] TMM cycloadditions are valuable tools in organic synthesis, enabling the construction of functionalized five-membered rings, which are prevalent in various natural products and pharmaceuticals. []
Q4: Are there any spectroscopic data available to characterize this compound?
A4: While the provided research focuses on the application of this compound, it primarily utilizes 1H NMR spectroscopy to monitor the reaction progress and confirm product formation. [, ] A detailed spectroscopic characterization of this compound itself is not explicitly provided in these papers.
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